molecular formula C14H22N4O4 B584763 N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 CAS No. 1346606-42-5

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Cat. No.: B584763
CAS No.: 1346606-42-5
M. Wt: 313.333
InChI Key: QFNFDHNZVTWZED-YCJYUVRPSA-N
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Description

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a chemical compound with a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol. It is a derivative of pyrazole, featuring guanidine functionalities protected by tert-butyloxycarbonyl (Boc) groups. This compound is known for its reactivity in organic synthesis, particularly in the formation of guanidine-containing compounds, which are significant in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 typically involves the reaction of pyrazole with guanidine derivatives under controlled conditions. The Boc groups are introduced to protect the guanidine functionalities during the reaction. The process generally includes:

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various guanidine-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Scientific Research Applications

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 involves its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds. The presence of Boc-protecting groups enhances its stability and allows for selective reactions, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is unique due to its dual Boc-protected guanidine functionalities, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of complex guanidine-containing compounds, offering advantages over similar compounds in terms of selectivity and efficiency .

Properties

CAS No.

1346606-42-5

Molecular Formula

C14H22N4O4

Molecular Weight

313.333

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1

InChI Key

QFNFDHNZVTWZED-YCJYUVRPSA-N

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1

Synonyms

N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester;  Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2;  N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2;  N,N’-Di-boc-1H-pyrazole-

Origin of Product

United States

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